molecular formula C9H11BrFNO B13494599 4-(3-Amino-1-fluoropropyl)-2-bromophenol

4-(3-Amino-1-fluoropropyl)-2-bromophenol

Katalognummer: B13494599
Molekulargewicht: 248.09 g/mol
InChI-Schlüssel: XATJUJXZECAULP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Amino-1-fluoropropyl)-2-bromophenol is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a bromine atom attached to a phenol ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-1-fluoropropyl)-2-bromophenol typically involves multi-step organic reactions. One common method starts with the bromination of phenol to introduce the bromine atom at the 2-position. This is followed by the introduction of the 3-amino-1-fluoropropyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Amino-1-fluoropropyl)-2-bromophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium hydroxide or alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(3-Amino-1-fluoropropyl)-2-bromophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3-Amino-1-fluoropropyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3-Amino-1-fluoropropyl)benzonitrile
  • 2-(3-Amino-1-fluoropropyl)phenol

Uniqueness

4-(3-Amino-1-fluoropropyl)-2-bromophenol is unique due to the presence of both a bromine atom and a fluorine atom on the phenol ring, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H11BrFNO

Molekulargewicht

248.09 g/mol

IUPAC-Name

4-(3-amino-1-fluoropropyl)-2-bromophenol

InChI

InChI=1S/C9H11BrFNO/c10-7-5-6(1-2-9(7)13)8(11)3-4-12/h1-2,5,8,13H,3-4,12H2

InChI-Schlüssel

XATJUJXZECAULP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(CCN)F)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.